

# TNG348: A Comprehensive Technical Guide to a Selective Allosteric USP1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

TNG348 is an orally bioavailable, selective, and reversible allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2] Developed by Tango Therapeutics, TNG348 was designed to exploit the synthetic lethality between USP1 inhibition and homologous recombination deficiency (HRD), a common vulnerability in cancers with BRCA1/2 mutations.[3][4] Preclinical studies demonstrated its potential as a monotherapy and in combination with PARP inhibitors for the treatment of HRD-positive (HRD+) and BRCA1/2-mutant cancers.[3][5] TNG348 inhibits USP1's deubiquitinating activity, leading to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA repair processes and induces tumor cell death.[6][7] Despite promising preclinical data, the clinical development of TNG348 was halted due to instances of liver toxicity observed in a Phase I/II clinical trial.[2][8] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to TNG348.

## **Chemical Structure and Physicochemical Properties**

TNG348 is a small molecule inhibitor with the following chemical identity and properties.[4][9]



Property	Value	Reference
Chemical Formula	C27H23F6N9O	[4][9]
Molecular Weight	603.53 g/mol	[4][9]
CAS Number	2839740-79-1	[4]
SMILES	CN1C=C(N=C1C2=CC=C(C= C2)CN3C4=NC(=NC=C4N(C3 =N)CC(F) (F)F)C5=C(N=CN=C5OC)C6C C6)C(F)(F)F	[4]
logD (pH 7.4)	3.2	[10]
Topological Polar Surface Area (TPSA)	112 Ų	[10]

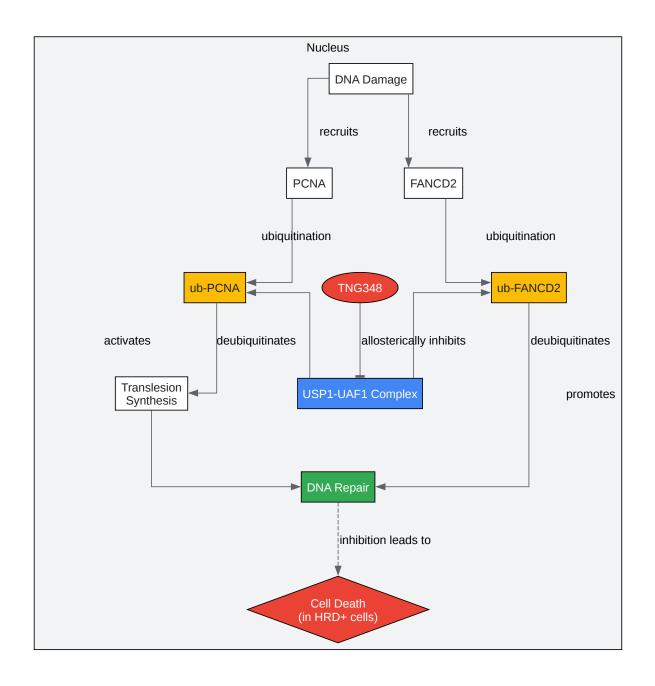
### **Mechanism of Action and Signaling Pathway**

**TNG348** functions as a potent and selective allosteric inhibitor of USP1.[1][3] USP1 is a deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, plays a critical role in DNA damage tolerance by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][6]

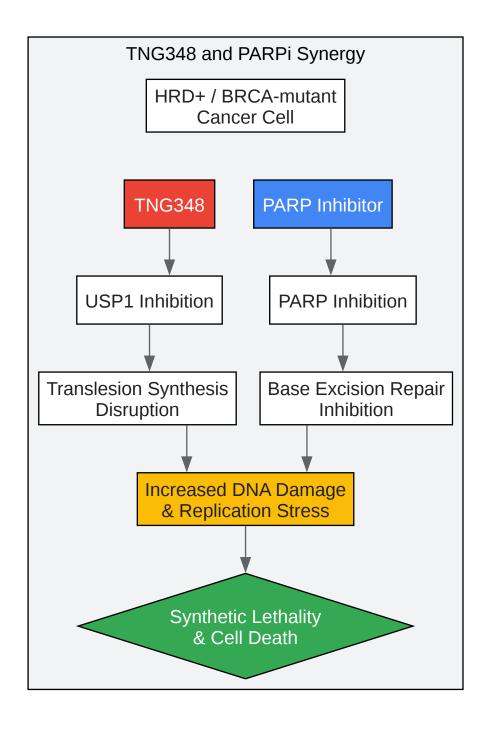
The inhibition of USP1 by **TNG348** disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][2] This leads to an accumulation of monoubiquitinated PCNA and FANCD2, resulting in replication fork degradation, inhibition of DNA repair, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations or other homologous recombination deficiencies.[5][6][7]

#### **Signaling Pathway Diagram**









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